2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone
Description
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone is a phenylhydrazone derivative characterized by an ethoxy substituent on the benzaldehyde moiety and a nitro group at the ortho-position of the phenylhydrazine ring. The compound’s synthesis typically involves the condensation of 2-ethoxybenzaldehyde with 2-nitrophenylhydrazine under reflux conditions in ethanol, forming a hydrazone linkage (C=N) with E-geometry . Its molecular structure facilitates intermolecular hydrogen bonding and π-π stacking interactions, which influence its crystallinity and stability .
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-15-10-6-3-7-12(15)11-16-17-13-8-4-5-9-14(13)18(19)20/h3-11,17H,2H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKLZJIMESJKFG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
Oxidative transformations are critical for functionalizing the hydrazone moiety:
Oxidative Amidation
A one-pot procedure converts the hydrazone into amides via nitrile imine (NI) intermediates :
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Hydrazone Formation : Condensation with 2-nitrophenylhydrazine.
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Bromination : KBr/Oxone-mediated generation of hydrazonyl bromide.
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Oxidation : Oxone-induced formation of reactive NI species.
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Amidation : Reaction with amines (e.g., benzylamine) yields N-acyl amides.
Conditions :
Substitution and Electrophilic Reactivity
The nitro group and hydrazone backbone participate in substitution reactions:
Nucleophilic Substitution
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Electrophilic Sites : Carbonyl carbon (activated by electron-withdrawing nitro group) and hydrazone nitrogen.
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Reagents : Alkyl halides or acyl chlorides in basic media (e.g., NaOH) .
Electrophilic Aromatic Substitution
Hydrazone Formation Mechanism
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Condensation : Aldehyde and hydrazine react to form a hydrazone via nucleophilic addition-elimination.
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Rate-Limiting Step : Formation of tetrahedral carbinolamine intermediate .
Oxidative Amidation Mechanism
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Bromination : Hydrazone reacts with KBr/Oxone to form hydrazonyl bromide.
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Hydrodehalogenation : Loss of HBr generates NI dipole.
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Acyl Diazene Formation : NI reacts with oxygen to form acyl diazene, which undergoes nucleophilic attack by amines .
Oxidative Amidation Efficiency
| Substrate | Amine | Yield |
|---|---|---|
| 4-Methylbenzaldehyde | Benzylamine | 85% |
| 4-Chlorobenzaldehyde | Cyclohexylamine | 72% |
Scientific Research Applications
Synthetic Routes
- Condensation Reaction : The primary method involves mixing equimolar amounts of the aldehyde and hydrazine derivative in a solvent, often catalyzed by acidic conditions.
- Oxidative Amidation : Recent studies have explored one-pot oxidative amidation methods using this hydrazone as an intermediate, demonstrating its utility in generating amides from aldehydes .
Organic Synthesis
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone serves as a versatile reagent in organic synthesis:
- Intermediate for Hydrazones : It is used to synthesize various hydrazone derivatives, which are valuable in further chemical transformations.
- Reagent in Reactions : The compound can participate in oxidation and reduction reactions, enabling the formation of different functional groups .
Medicinal Chemistry
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this hydrazone exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Studies have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Mechanism of Action : The interaction with biological molecules occurs through covalent bonding with nucleophilic sites in proteins, which may inhibit enzymatic activities.
Material Science
The hydrazone derivatives are explored for their roles in material science:
- Dyes and Pigments : They are precursors for synthesizing dyes, contributing to their application in textile and coating industries.
- Polymeric Materials : Research into using hydrazones as building blocks for polymeric materials has been conducted, showing promise in creating functional materials with specific properties .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various hydrazones derived from 2-nitrophenylhydrazine. The results demonstrated significant inhibition against several bacterial strains, indicating the potential of these compounds as therapeutic agents against infections .
Case Study 2: Synthesis of Amides
In a recent experiment on oxidative amidation, researchers utilized 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone to create amides efficiently. The optimized conditions yielded amides with high efficiency (up to 81% NMR yield), showcasing the practical application of this hydrazone in synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the hydrazone functional group, which can undergo nucleophilic addition reactions with amino acid residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Features of Selected Phenylhydrazone Derivatives
Key Observations:
- Nitro Group Position : The ortho-nitro group in 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone induces steric hindrance and electronic effects distinct from para-nitro analogs (e.g., compound in ). This impacts molecular planarity and intermolecular interactions .
- Hydrogen Bonding: Unlike benzophenone derivatives with intramolecular bifurcated H-bonds , 2-ethoxybenzaldehyde derivatives primarily exhibit intermolecular N–H⋯O bonds, forming dimeric structures .
Critical Differences :
Thermal and Chemical Stability
While direct thermal data (e.g., melting points) for 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone are unavailable in the provided evidence, insights can be inferred:
- Intermolecular Interactions : Compounds with robust hydrogen-bonded networks (e.g., ’s dimeric structures) exhibit higher thermal stability than those reliant on weaker van der Waals forces .
- Nitro Group Impact: Ortho-nitro substituents may reduce stability compared to para-nitro analogs due to steric strain, as seen in benzophenone derivatives .
Biological Activity
2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone is a hydrazone derivative formed through the condensation of 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine. Hydrazones are known for their diverse biological activities, making them significant in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Formation
The compound is synthesized via a condensation reaction between 2-ethoxybenzaldehyde and 2-nitrophenylhydrazine, typically in an organic solvent like methanol or ethanol under reflux conditions. The reaction mechanism involves the formation of a hydrazone bond, which is critical for its biological activity.
Reaction Conditions
- Solvent : Methanol or ethanol
- Temperature : Reflux conditions
- Isolation : Filtration and recrystallization
Antimicrobial and Cytotoxic Properties
Research indicates that 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Additionally, it has shown cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
Case Study: Antimicrobial Activity
A study explored the antibacterial activity of hydrazone derivatives, including 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone. The compound displayed notable inhibition against E. coli and S. aureus, with mechanisms involving the regulation of metabolism-associated genes in bacteria .
The biological activity of 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction leads to the inhibition of enzymatic activities crucial for microbial growth and cancer cell proliferation.
Interaction with Biological Molecules
The hydrazone functional group enables nucleophilic addition reactions with amino acid residues, facilitating its cytotoxic effects. This mechanism is particularly relevant in the context of cancer treatment, where inhibiting specific enzymes can halt tumor growth.
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Cytotoxic Activity | Unique Features |
|---|---|---|---|
| 2-Ethoxybenzaldehyde (2-nitrophenyl)hydrazone | High | Moderate | Specific substitution pattern enhances reactivity |
| 2-Ethoxybenzaldehyde (4-nitrophenyl)hydrazone | Moderate | Low | Nitro group in para position alters biological activity |
| 2-Methoxybenzaldehyde (2-nitrophenyl)hydrazone | Low | Moderate | Methoxy group affects solubility and reactivity |
This table illustrates how the structural variations among similar compounds influence their biological activities.
Recent Studies
- Antimicrobial Effects : A study highlighted the antibacterial properties of various benzaldehyde derivatives, including hydrazones, emphasizing their potential as therapeutic agents against bacterial infections .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of hydrazones, revealing that compounds like 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone could induce apoptosis in cancer cells through specific molecular interactions .
- Mechanistic Insights : Research into the metabolic pathways of related thiosemicarbazones provided insights into how structural modifications can enhance or diminish biological activity, which is applicable to understanding hydrazone derivatives as well .
Q & A
Basic Research: What are the standard synthetic protocols for preparing 2-ethoxybenzaldehyde (2-nitrophenyl)hydrazone, and how can purity be optimized?
Answer:
The compound is synthesized via condensation of 2-ethoxybenzaldehyde with 2-nitrophenylhydrazine in a refluxing polar solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., acetic acid) . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity optimization requires monitoring by thin-layer chromatography (TLC) and spectroscopic validation (e.g., NMR, IR) to confirm the absence of unreacted precursors or side products .
Basic Research: Which spectroscopic and crystallographic techniques are most effective for characterizing this hydrazone?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify hydrazone bond formation (δ ~10–12 ppm for NH proton) and aromatic substitution patterns .
- IR spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and N–H (~3200 cm⁻¹) bonds confirm hydrazone formation .
- X-ray crystallography : Resolves tautomeric states (azo vs. hydrazone) and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in solid-state structures .
Advanced Research: How does azo-hydrazone tautomerism influence the compound's reactivity and spectroscopic properties?
Answer:
The equilibrium between azo (N=N) and hydrazone (NH–N=C) forms depends on solvent polarity, pH, and substituent effects. In polar solvents, the hydrazone form dominates due to hydrogen-bond stabilization, while nonpolar solvents favor the azo tautomer . Tautomerism can be studied using:
- UV-Vis spectroscopy : Shifts in λmax correlate with tautomeric states.
- Computational modeling : DFT calculations predict stabilization energies for each form .
Advanced Research: What strategies are used to design coordination complexes with this hydrazone, and how are their structures validated?
Answer:
The hydrazone acts as a tridentate ligand via its N–H, C=N, and nitro groups. Complexation with transition metals (e.g., Co(II), Cu(II)) is achieved in ethanolic solutions under basic conditions . Structural validation employs:
- Single-crystal XRD : Confirms binding modes and geometry (e.g., octahedral vs. square planar).
- Magnetic susceptibility measurements : Assess metal-ligand electronic interactions .
Advanced Research: How can this hydrazone be applied in analytical chemistry for trace metal detection?
Answer:
The compound’s nitro and hydrazone groups enable selective chelation with metals like Cu(II) or Cd(II). Methodologies include:
- Spectrophotometric assays : Chromogenic shifts upon metal binding (e.g., λmax ~450 nm for Cu(II) complexes) .
- pH optimization : Stability constants are maximized in weakly acidic buffers (pH 5–6) to prevent ligand protonation .
Advanced Research: How should researchers resolve contradictions in structural data (e.g., crystallographic vs. spectroscopic results)?
Answer:
Discrepancies often arise from solvent-dependent tautomerism or dynamic equilibria. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
